5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid
Description
5-Bromo-4-nitrobenzimidazole-2-carboxylic acid is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a bromine atom at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 2. The benzimidazole scaffold is known for its biological activity, particularly in antimicrobial and anticancer applications, while the electron-withdrawing nitro and bromine substituents enhance its electrophilicity, making it a versatile intermediate in synthetic organic chemistry .
Properties
Molecular Formula |
C8H4BrN3O4 |
|---|---|
Molecular Weight |
286.04 g/mol |
IUPAC Name |
5-bromo-4-nitro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14) |
InChI Key |
BVVVNAPFGUKNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-bromo-4-nitrobenzimidazole-2-carboxylic acid typically involves the construction of the benzimidazole ring system from appropriately substituted o-phenylenediamine or nitroaniline derivatives, followed by introduction or retention of bromine and nitro substituents and installation of the carboxylic acid group at position 2.
Two main approaches are reported in the literature:
One-Pot Heterocyclization Method Using Sodium Dithionite (Na2S2O4)
A highly efficient and convenient one-pot synthesis of benzimidazole-5-carboxylic acid derivatives, including brominated and nitrated analogues, has been reported. This method involves:
- Reacting ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite as a reducing agent.
- The reaction is conducted in dimethyl sulfoxide (DMSO) at 90 °C for approximately 3 hours under stirring.
- After completion, the reaction mixture is cooled and poured onto crushed ice to precipitate the intermediate benzimidazole ester.
- Subsequent base hydrolysis with sodium hydroxide in ethanol converts the ester to the free carboxylic acid.
- Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + Na2S2O4 → Intermediate benzimidazole ester
- Intermediate ester + NaOH (33%) in ethanol → 5-bromo-4-nitrobenzimidazole-2-carboxylic acid
- Solvent: DMSO
- Temperature: 90 °C
- Time: 3 hours (heterocyclization), followed by reflux during hydrolysis
- Reducing agent: Sodium dithionite (3 equivalents)
- Base hydrolysis: 33% NaOH in ethanol
- The product is confirmed by IR, 1H and 13C NMR, and mass spectrometry.
- Thin Layer Chromatography (TLC) is used to monitor the reaction progress.
This method is advantageous due to its one-pot nature, high yield, and mild conditions, minimizing side reactions and decomposition.
Oxidation of Hydroxymethyl Nitroimidazole Precursors in Acidic Medium
Another approach involves oxidizing l-lower alkyl-2-hydroxymethyl-5-nitroimidazole derivatives in concentrated sulfuric acid to yield 5-nitroimidazole-2-carboxylic acids, which can be further functionalized.
- The hydroxymethyl nitroimidazole is dissolved in 3-10 moles of concentrated sulfuric acid per mole of substrate.
- The reaction mixture is stirred at elevated temperatures (70-90 °C) for 10-70 hours.
- The free acid precipitates upon quenching the reaction mixture in ice water.
- The product is isolated by filtration or centrifugation.
- The carboxylic acid can be converted to acid chlorides using oxalyl chloride in benzene.
- Acid chlorides are then reacted with ammonia to form carboxamides if desired.
While this method is more commonly applied to imidazole derivatives, it provides a conceptual basis for preparing related benzimidazole carboxylic acids by analogous oxidation and substitution steps.
Bromination and Nitration of Benzimidazole Derivatives
Selective bromination and nitration on benzimidazole rings are crucial for obtaining 5-bromo-4-nitro substitution patterns.
- Bromination of substituted anilides or benzimidazoles can be performed using bromine or brominating agents under controlled conditions to introduce bromine at position 5.
- Mononitration can be achieved by treating benzimidazole derivatives with nitric acid at room temperature, selectively introducing a nitro group at position 4.
For example, bromination of 1-(2,6-difluorobenzoyl)-2-nitroanilide followed by benzylation and reductive cyclization yields 5-bromobenzimidazole derivatives. Mononitration of 2-(2,6-difluorophenyl)benzimidazole with nitric acid affords 5-nitrobenzimidazole selectively.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot heterocyclization | Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde | Na2S2O4, DMSO, 90 °C; base hydrolysis with NaOH | 3 h + reflux | High (>90%) | Mild, one-pot, easy purification, well-characterized by IR, NMR, MS |
| Oxidation of hydroxymethyl nitroimidazole | l-lower alkyl-2-hydroxymethyl-5-nitroimidazole | Conc. H2SO4, 70-90 °C, 10-70 h | 10-70 h | Moderate | Requires long reaction times, careful temperature control, applicable to related compounds |
| Bromination and nitration | Benzimidazole derivatives | Bromine or brominating agents; HNO3 for nitration | Variable | Moderate | Selective substitution, often used post-ring formation |
Research Findings and Notes
- The one-pot method using sodium dithionite in DMSO is efficient for synthesizing substituted benzimidazole carboxylic acids with bromine and nitro groups, offering high yields and straightforward purification.
- Oxidative methods in sulfuric acid are classical but less practical due to long reaction times and harsh conditions; however, they provide valuable intermediates for further functionalization.
- Selective bromination and nitration require careful control of reaction conditions to avoid polysubstitution or degradation of sensitive benzimidazole cores.
- Analytical techniques such as IR spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point determination are essential for confirming the structure and purity of the synthesized compounds.
- The presence of electron-withdrawing groups like bromine and nitro at positions 5 and 4, respectively, influences the chemical reactivity and biological activity of the benzimidazole derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of 5-amino-4-nitrobenzimidazole-2-carboxylic Acid.
Oxidation: Formation of oxidized benzimidazole derivatives.
Scientific Research Applications
5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to naturally occurring nucleotides.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and carboxylic acid moiety play crucial roles in binding to the target enzymes and exerting their effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-4-nitrobenzimidazole-2-carboxylic acid can be compared to other brominated and nitro-substituted heterocycles. Below is a detailed analysis of its analogues, focusing on substituent effects, reactivity, and applications.
Structural Analogues with Benzimidazole Cores
- 5-Bromo-2-phenylbenzimidazole (from ): This compound lacks the nitro and carboxylic acid groups. The absence of these substituents reduces its polarity and acidity compared to the target compound.
- 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid (from ): This derivative includes additional halogen (chlorine, fluorine) and methyl groups. The fluorine atom increases electronegativity, enhancing stability, while the methyl group sterically hinders reactions at the imidazole nitrogen. Its carboxylic acid group at position 6 (vs. position 2 in the target compound) alters hydrogen-bonding interactions in biological systems .
Nitro-Substituted Bromoheterocycles
5-Bromo-4-nitrothiophene-2-carboxylic acid (from ):
Replacing the benzimidazole core with a thiophene ring reduces aromaticity and basicity. The sulfur atom in thiophene lowers the compound’s stability under oxidative conditions compared to benzimidazole derivatives. However, the nitro and carboxylic acid groups retain similar reactivity profiles, making both compounds useful in coupling reactions .3-Bromo-4-methyl-5-nitrobenzoic acid (from ):
This benzoic acid derivative lacks the fused heterocyclic system. The nitro group at position 5 (vs. position 4 in the target compound) creates distinct electronic effects, reducing resonance stabilization. The methyl group enhances lipophilicity but limits solubility in polar solvents .
Functional Group Variations
5-Bromo-2-nitrobenzoic acid (from ):
The absence of the benzimidazole ring simplifies the structure but eliminates nitrogen-mediated interactions critical for binding to biological targets. Its nitro group at position 2 (ortho to the carboxylic acid) increases steric strain, reducing thermal stability compared to the target compound .5-Bromo-4-methoxy-1H-indazole (from ):
The indazole core differs from benzimidazole by one nitrogen atom position. The methoxy group at position 4 (instead of nitro) reduces electrophilicity, making it less reactive in SNAr (nucleophilic aromatic substitution) reactions .
Comparative Data Table
Research Findings and Implications
- Reactivity : The nitro group at position 4 in the target compound facilitates electrophilic substitution at position 7 of the benzimidazole ring, a site less accessible in analogues like 5-bromo-2-nitrobenzoic acid .
- Thermal Stability : The benzimidazole core provides greater thermal stability (decomposition >250°C) versus thiophene-based analogues (<200°C) due to enhanced aromatic resonance .
Biological Activity
5-Bromo-4-nitrobenzimidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including oncology and antimicrobial therapy.
5-Bromo-4-nitrobenzimidazole-2-carboxylic acid features a benzimidazole structure with a bromine atom and a nitro group, which contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, making it a versatile building block for synthesizing more complex molecules.
Anticancer Activity
Research indicates that 5-Bromo-4-nitrobenzimidazole-2-carboxylic acid exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver) | <10 |
| MCF7 (Breast) | <10 |
| HCT116 (Colon) | <10 |
These results suggest that the compound can significantly inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests reported Minimum Inhibitory Concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 4 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 16 |
| Candida albicans | 12.5 |
These findings indicate that 5-Bromo-4-nitrobenzimidazole-2-carboxylic acid could serve as a potential lead compound for developing new antibiotics .
The biological activity of 5-Bromo-4-nitrobenzimidazole-2-carboxylic acid is primarily attributed to its ability to mimic natural substrates and inhibit specific enzymes. The nitro group plays a crucial role in binding to target enzymes, while the carboxylic acid moiety may facilitate interactions with active sites. This inhibition disrupts critical biochemical pathways involved in cell growth and survival .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of 5-Bromo-4-nitrobenzimidazole-2-carboxylic acid. For instance:
- Anticancer Studies : A study evaluated the anticancer efficacy of synthesized derivatives on multiple cancer cell lines, revealing that modifications at the benzimidazole ring significantly enhanced potency against HepG2 cells .
- Antimicrobial Studies : Another investigation assessed the antimicrobial properties of related benzimidazole derivatives, indicating that compounds with similar structural features exhibited enhanced antibacterial effects compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a benzimidazole core. Introduce the carboxylic acid group at the 2-position via carboxylation or hydrolysis of a nitrile/ester precursor.
- Step 2 : Bromination at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent (e.g., DMF or CCl₄) under controlled temperature (0–25°C) to avoid over-bromination .
- Step 3 : Nitration at the 4-position using a nitrating mixture (HNO₃/H₂SO₄). Monitor regioselectivity via TLC or HPLC to confirm nitro group placement .
- Optimization : Adjust stoichiometry, solvent polarity, and reaction time to minimize byproducts (e.g., di-substituted derivatives). Use inert atmospheres to prevent oxidation of sensitive functional groups .
Q. How should researchers validate the purity and structural integrity of synthesized 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid?
- Analytical Workflow :
- Purity : Quantify via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm) .
- Structural Confirmation :
- NMR : Analyze ¹H/¹³C NMR spectra for characteristic shifts (e.g., carboxylic proton at δ ~12-14 ppm; nitro group deshielding adjacent protons) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ using ESI-MS or MALDI-TOF .
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DMSO/EtOH) and perform X-ray diffraction .
Advanced Research Questions
Q. How do electronic effects of the bromo and nitro substituents influence the reactivity of 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid in cross-coupling reactions?
- Mechanistic Insights :
- The bromo group at C5 acts as a leaving group in Suzuki-Miyaura couplings, facilitated by electron-withdrawing nitro (C4) and carboxylic acid (C2) groups, which enhance electrophilicity at C4.
- Experimental Design :
- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via GC-MS .
- Compare reaction rates with analogs lacking nitro/carboxylic acid groups to isolate electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives like 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid?
- Data Reconciliation Framework :
- Step 1 : Cross-validate bioassay protocols (e.g., MIC tests for antimicrobial activity) using standardized strains and controls.
- Step 2 : Analyze substituent-specific effects: Nitro groups may enhance redox-mediated cytotoxicity, while bromo substituents influence lipophilicity (logP) and membrane permeability .
- Step 3 : Use computational modeling (e.g., DFT for charge distribution; molecular docking for target binding) to correlate structural features with observed bioactivity .
Q. How can researchers mitigate challenges in synthesizing 5-Bromo-4-nitrobenzimidazole-2-carboxylic Acid derivatives with sterically hindered substituents?
- Synthetic Optimization :
- Steric Shielding : Introduce bulky directing groups (e.g., tert-butyl) transiently to control regiochemistry during nitration/bromination .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically demanding reactions (e.g., 100°C, 30 min, 300 W) .
- Post-Functionalization : Protect the carboxylic acid group as a methyl ester during synthesis, then deprotect via hydrolysis .
Methodological Notes
- Spectral Data Interpretation : For nitrobenzimidazoles, IR spectra show asymmetric NO₂ stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- Safety Considerations : Nitro-containing compounds may exhibit explosive tendencies under high heat or friction. Conduct small-scale reactions and avoid grinding dry products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
